molecular formula C22H15N5S B2439294 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline CAS No. 307337-44-6

4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Cat. No. B2439294
CAS RN: 307337-44-6
M. Wt: 381.46
InChI Key: WVYCCYVGWFOMJO-UHFFFAOYSA-N
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Description

“4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline” is a chemical compound with the linear formula C22H15N5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Antihyperglycemic Evaluation

A study reported the synthesis and in vivo antihyperglycemic evaluation of new 3-substituted phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones. These compounds were synthesized through a one-pot cyclocondensation process and exhibited notable in vivo antihyperglycemic activity, with some compounds showing significant improvement in oral glucose tolerance comparable to the reference drug, metformin Deshmukh et al., 2017.

Antimicrobial Activity

The microwave-assisted synthesis of 4-Benzimidazol-2-yl tetrazolo[1,5-a]quinoline derivatives has been explored for developing potent antimicrobials. These compounds demonstrated significant activity against a panel of pathogenic strains, including Gram-positive and Gram-negative bacteria as well as fungal organisms, highlighting their potential as new antimicrobial agents Mungra et al., 2011.

Anticancer Applications

A series of new thiophene-quinoline derivatives were synthesized and evaluated for their anticancer activity. This study identified two compounds with potent and selective cytotoxic effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, underscoring the potential of thiophene-quinoline analogues in anticancer therapy Othman et al., 2019.

Anti-inflammatory and Antibacterial Agents

Another research focused on tetrazolo[1,5-a]quinoline derivatives, evaluating their anti-inflammatory and antimicrobial activities. Four compounds were found to be as active as indomethacin, a nonsteroidal anti-inflammatory drug, in animal models of inflammation, suggesting their use as promising new scaffolds for developing anti-inflammatory and antibacterial agents Bekhit et al., 2004.

Corrosion Inhibitors

Quinoxaline derivatives, including those related to the chemical structure , have been studied as corrosion inhibitors for mild steel in acidic media. These compounds showed high corrosion inhibition efficiency, acting as mixed-type inhibitors and suggesting their application in protecting metal surfaces against corrosion Saraswat & Yadav, 2020.

properties

IUPAC Name

4-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5S/c1-3-9-16(10-4-1)19-15-21(23-20-14-8-7-13-18(19)20)28-22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYCCYVGWFOMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)SC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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